molecular formula C6H9ClO B14625820 1-Chloro-2-(methoxymethyl)buta-1,3-diene CAS No. 55159-56-3

1-Chloro-2-(methoxymethyl)buta-1,3-diene

Cat. No.: B14625820
CAS No.: 55159-56-3
M. Wt: 132.59 g/mol
InChI Key: ZSTYMNKJNULQGE-UHFFFAOYSA-N
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Description

1-Chloro-2-(methoxymethyl)buta-1,3-diene is an organic compound characterized by the presence of a chlorine atom, a methoxymethyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(methoxymethyl)buta-1,3-diene typically involves the reaction of 1,3-butadiene with chloromethyl methyl ether in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(methoxymethyl)buta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Epoxides and other oxygenated products.

    Cycloaddition Reactions: Cyclic compounds with varying ring sizes.

Scientific Research Applications

1-Chloro-2-(methoxymethyl)buta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-2-(methoxymethyl)buta-1,3-diene involves its interaction with various molecular targets. The conjugated diene system allows for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The presence of the chlorine atom and methoxymethyl group influences the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 1-Chloro-2-methylbutane
  • 1-Chloro-3-methyl-2-butene
  • 2-Bromo-1,3-dichlorobut-2-ene

Comparison: 1-Chloro-2-(methoxymethyl)buta-1,3-diene is unique due to its specific substitution pattern and the presence of a conjugated diene system.

Properties

CAS No.

55159-56-3

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

1-chloro-2-(methoxymethyl)buta-1,3-diene

InChI

InChI=1S/C6H9ClO/c1-3-6(4-7)5-8-2/h3-4H,1,5H2,2H3

InChI Key

ZSTYMNKJNULQGE-UHFFFAOYSA-N

Canonical SMILES

COCC(=CCl)C=C

Origin of Product

United States

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